4-Acetoxymethyl-2-acetylaminopyridine
Description
4-Acetoxymethyl-2-acetylaminopyridine is a pyridine derivative featuring an acetoxymethyl group at the 4-position and an acetylated amine at the 2-position. The acetyl groups enhance stability by reducing metabolic degradation, while the ester (acetoxymethyl) group may act as a prodrug moiety, facilitating targeted release of the active metabolite. This compound is hypothesized to serve as a pharmaceutical intermediate or prodrug candidate due to its structural design, though specific applications require further validation .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-acetamidopyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-10-5-9(3-4-11-10)6-15-8(2)14/h3-5H,6H2,1-2H3,(H,11,12,13) |
InChI Key |
OKFYCHYPXPMKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)COC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s pyridine core distinguishes it from saturated heterocycles like piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate from ). Pyridine’s aromaticity confers rigidity and distinct electronic properties compared to the flexible, saturated piperidine ring, influencing reactivity and binding interactions .
Functional Group Variations
- 4-Acetoxymethyl-2-acetylaminopyridine: Combines an acetoxymethyl ester (hydrolyzable) and a stable acetylamino group.
- 2,2,6,6-Tetramethylpiperidin-4-yl acetate : Contains a simple acetate ester on a piperidine core. Longer alkyl esters (e.g., propionate, butyrate) in this class increase lipophilicity, impacting membrane permeability .
- 4-(2-Aminoethyl)pyridine: Features a free amine group, enhancing polarity and reactivity as a chelating agent or ligand in coordination chemistry .
Solubility and Bioavailability
- The acetoxymethyl group in the target compound likely improves solubility in lipid-rich environments compared to polar analogs like 4-(2-aminoethyl)pyridine.
- Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl nonanoate) exhibit high lipophilicity, favoring applications in non-polar matrices (e.g., polymer stabilizers) .
Metabolic and Chemical Stability
- Acetylation of the amine in this compound protects against oxidative deamination, extending half-life compared to 4-(2-aminoethyl)pyridine .
- Piperidine esters are hydrolytically stable under neutral conditions but may degrade in acidic/basic environments, similar to the acetoxymethyl group in the target compound .
Data Table: Key Properties of Comparable Compounds
Research Findings and Inferences
- Prodrug Potential: The acetoxymethyl group in the target compound may enable controlled release of 4-hydroxymethyl-2-aminopyridine (active form) via esterase-mediated hydrolysis, a strategy observed in piperidine ester derivatives .
- Synthetic Utility: Unlike 4-(2-aminoethyl)pyridine, which is used for metal coordination, the acetylated amine in the target compound reduces unwanted side reactions in synthetic pathways .
- Stability Trade-offs : While acetylation enhances metabolic stability, it may reduce binding affinity in biological targets compared to free-amine analogs .
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